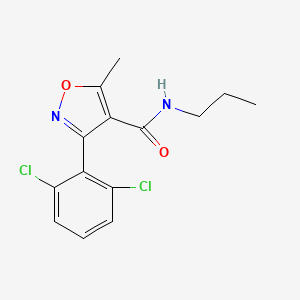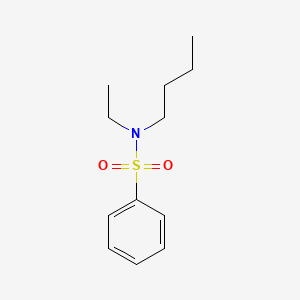![molecular formula C17H17N3O3 B4646728 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Descripción general
Descripción
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide, also known as FURA-2 AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that is commonly used to measure intracellular calcium levels in cells.
Mecanismo De Acción
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is a fluorescent dye that binds to calcium ions. When this compound AM binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer, allowing researchers to measure intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound AM has no known biochemical or physiological effects on cells. It is a passive indicator that does not alter the intracellular calcium levels or the cellular processes that are being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is its high sensitivity and specificity for calcium ions. It has a high signal-to-noise ratio and can detect changes in intracellular calcium levels in real-time. This compound AM is also compatible with a wide range of cell types and can be used in both live and fixed cells.
However, there are also limitations to using this compound AM. It requires specialized equipment such as a fluorescence microscope or a fluorometer to detect changes in fluorescence. This compound AM is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, this compound AM is not suitable for long-term experiments as it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM in scientific research. One direction is the development of new fluorescent dyes that have improved properties such as increased sensitivity and specificity for calcium ions. Another direction is the application of this compound AM in the study of other second messengers such as cAMP and cGMP. Additionally, this compound AM can be used in combination with other imaging techniques such as patch-clamp electrophysiology to study the relationship between intracellular calcium levels and membrane potential.
Aplicaciones Científicas De Investigación
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is an important second messenger in cells and is involved in a variety of cellular processes such as muscle contraction, cell division, and neurotransmitter release. This compound AM is used to study the role of calcium in these processes and to investigate the effects of drugs and other compounds on intracellular calcium levels.
Propiedades
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-11(2)15(21)18-13-8-6-12(7-9-13)16-19-20-17(23-16)14-5-4-10-22-14/h4-11H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHIMNIUUAKASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(3,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4646650.png)
![2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646652.png)
![4-({[(2-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4646657.png)
![ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4646662.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)

![1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4646748.png)
![3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4646750.png)
